molecular formula C6H11O5P B14470591 (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid CAS No. 66110-20-1

(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid

Cat. No.: B14470591
CAS No.: 66110-20-1
M. Wt: 194.12 g/mol
InChI Key: ZJCXYBHOXPBSFL-UHFFFAOYSA-N
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Description

(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid is a chemical compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two hydroxyl groups. This particular compound is notable for its unique structure, which includes an ethoxy group and a phosphonic acid group, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid typically involves the reaction of ethyl acetoacetate with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the by-products. Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphonate esters.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid can be compared with other phosphonic acids, such as:

Properties

CAS No.

66110-20-1

Molecular Formula

C6H11O5P

Molecular Weight

194.12 g/mol

IUPAC Name

(4-ethoxy-4-oxobut-2-enyl)phosphonic acid

InChI

InChI=1S/C6H11O5P/c1-2-11-6(7)4-3-5-12(8,9)10/h3-4H,2,5H2,1H3,(H2,8,9,10)

InChI Key

ZJCXYBHOXPBSFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCP(=O)(O)O

Origin of Product

United States

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